Pirenzepine

概要

説明

ピレンゼピンは、主に消化性潰瘍、胃潰瘍、十二指腸潰瘍の治療に使用されるムスカリン受容体拮抗薬です . ピレンゼピンは、胃の運動性を変化させるのに必要な用量よりも低い用量で胃液分泌を抑制する能力で知られています。これは、唾液分泌、中枢神経系、心臓血管系、眼、尿路の機能には影響しません .

製法

ピレンゼピンは、さまざまな合成経路で合成することができます。 一方法は、(2 ハロ 3 ピリジンラジカル) カルバミン酸とアニリンを開始材料として用いる方法です . 別の方法は、イオン交換ゲル化を用いて浮遊マイクロカプセルを調製することです。 この方法では、アルギン酸ナトリウムをポリマー、塩化カルシウムを架橋剤、重炭酸ナトリウムを気体発生剤、HPMCK4M と HPMCK15M を速度制御剤として使用します . 浮遊マイクロカプセルは、胃の滞留時間を延長し、生物学的利用能を向上させるように設計されています .

作用機序

ピレンゼピンは、ムスカリン性アセチルコリン受容体、特に M1 サブタイプに結合することによって効果を発揮します . ムスカリン性アセチルコリン受容体は、アデニル酸シクラーゼの抑制、ホスホイノシチドの分解、G タンパク質の作用によるカリウムチャネルの調節など、さまざまな細胞応答を媒介します . これらの受容体をブロックすることにより、ピレンゼピンは胃酸分泌と筋肉のけいれんを軽減し、潰瘍の治癒を促進します .

類似の化合物との比較

ピレンゼピンは、M1 ムスカリン受容体に対する選択的な拮抗作用が特徴であり、他のムスカリン受容体拮抗薬とは異なります。 類似の化合物には、テレンゼピンと AFDX-384 があります。これらもムスカリン受容体を標的とする薬剤ですが、選択性のプロファイルと治療用途が異なる場合があります . たとえば、テレンゼピンは消化性潰瘍の治療に使用される別の M1 選択的拮抗薬です . AFDX-384 は、複数のムスカリン受容体サブタイプを標的とする、選択性のプロファイルが異なるムスカリン受容体拮抗薬です .

生化学分析

Biochemical Properties

Pirenzepine is a muscarinic receptor antagonist that binds to the muscarinic acetylcholine receptor . This receptor mediates various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Cellular Effects

This compound belongs to a group of medications called antispasmodics/anticholinergics, which are used to relieve cramps or spasms of the stomach, intestines, and bladder . By binding to the muscarinic acetylcholine receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the muscarinic acetylcholine receptor. This binding mediates various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the increase of diopter and extension of ocular axial length

Metabolic Pathways

This compound is known to be a muscarinic receptor antagonist, and it binds to the muscarinic acetylcholine receptor

準備方法

Pirenzepine can be synthesized through various synthetic routes. One method involves the use of (pyridine radicals of 2 halo 3) carbamic acid and aniline as initiation materials . Another method involves the preparation of floating microspheres using ionotropic gelation. In this method, sodium alginate is used as a polymer, calcium chloride as a cross-linking agent, sodium bicarbonate as a gas-generating agent, and HPMCK4M and HPMCK15M as rate-retarding agents . The floating microspheres are designed to prolong gastric retention time and improve bioavailability .

化学反応の分析

ピレンゼピンは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬と条件には、酸性および塩基性環境、さまざまな触媒などがあります。これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、強酸性条件下では、ピレンゼピンは予想外の骨格再配置を起こし、これまで特性が明らかになっていないベンゾイミダゾールを生成することができます .

科学研究への応用

ピレンゼピンは、科学研究で幅広い用途があります。 医学では、胃酸分泌を抑制し、筋肉のけいれんを軽減することで、消化性潰瘍、胃潰瘍、十二指腸潰瘍の治療に使用されます . また、子供の近視進行抑制への潜在的な使用についても調査されています . さらに、ピレンゼピンは現在、末梢神経障害の治療のための第 II 相臨床試験が行われています . 化学では、ピレンゼピンは、胃の滞留時間を延長し、生物学的利用能を向上させる浮遊マイクロカプセルの開発におけるモデル薬として使用されます .

科学的研究の応用

Pirenzepine has a wide range of scientific research applications. In medicine, it is used to treat peptic ulcers, gastric ulcers, and duodenal ulcers by inhibiting gastric acid secretion and reducing muscle spasms . It has also been investigated for its potential use in controlling myopia progression in children . Additionally, this compound is currently undergoing phase II clinical trials for the treatment of peripheral neuropathy . In chemistry, this compound is used as a model drug in the development of floating microspheres to prolong gastric retention time and improve bioavailability .

類似化合物との比較

Pirenzepine is unique in its selective antagonism of the M1 muscarinic receptor, which distinguishes it from other muscarinic receptor antagonists. Similar compounds include telenzepine and AFDX-384, which also target muscarinic receptors but may have different selectivity profiles and therapeutic applications . Telenzepine, for example, is another M1 selective antagonist used in the treatment of peptic ulcers . AFDX-384 is a muscarinic receptor antagonist with a different selectivity profile, targeting multiple muscarinic receptor subtypes .

特性

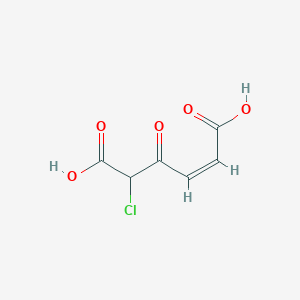

IUPAC Name |

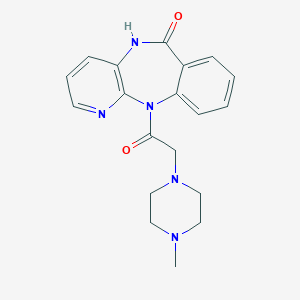

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHMFHUVIITRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023487 | |

| Record name | Pirenzepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.82e-01 g/L | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pirenzepine is a muscarinic receptor antagonist and binds to the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. | |

| Record name | Pirenzepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

28797-61-7 | |

| Record name | Pirenzepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28797-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirenzepine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirenzepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirenzepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirenzepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRENZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)